REACTION_CXSMILES
|
C(N(CC)CC)C.[F:8][C:9]([F:18])([C:14]([F:17])([F:16])[F:15])[CH2:10][CH2:11][CH2:12][OH:13].[CH3:19][S:20](Cl)(=[O:22])=[O:21].O>ClCCl>[CH3:19][S:20]([O:13][CH2:12][CH2:11][CH2:10][C:9]([F:18])([F:8])[C:14]([F:15])([F:16])[F:17])(=[O:22])=[O:21]
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC(CCCO)(C(F)(F)F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 3 hours at room temperature under argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was then extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N aqueous hydrochloric acid, water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash column chromatography (eluent: hexane/ethyl acetate=1/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |